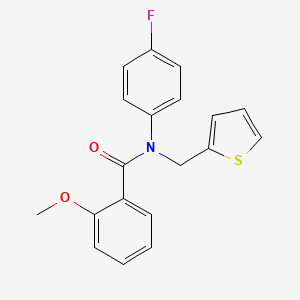![molecular formula C20H24N4O5 B11341394 (5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11341394.png)
(5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines cyclohexyl, hydroxy, methoxyphenyl, pyrazolyl, and tetrahydropyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to form the tetrahydropyrimidine ring: The pyrazole intermediate is then reacted with a urea derivative in the presence of a catalyst to form the tetrahydropyrimidine ring.
Introduction of the cyclohexyl group: This can be done through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Hydroxylation and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, it can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of hydroxy and methoxy groups can facilitate hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- **3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C20H24N4O5 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24N4O5/c1-29-16-8-7-11(9-15(16)25)13-10-14(23-22-13)17-18(26)21-20(28)24(19(17)27)12-5-3-2-4-6-12/h7-9,12-13,22,25,27H,2-6,10H2,1H3,(H,21,26,28) |
Clave InChI |
FRKSNUBREJYGNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4CCCCC4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11341323.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11341331.png)
![N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341335.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11341341.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11341342.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11341345.png)
![N-(4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11341353.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11341359.png)
![5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11341360.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11341363.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11341367.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11341373.png)
